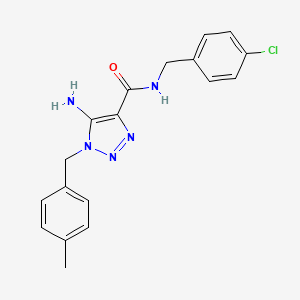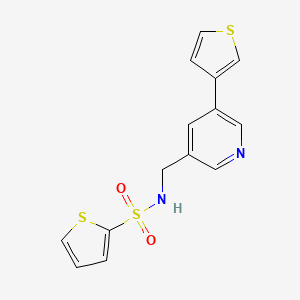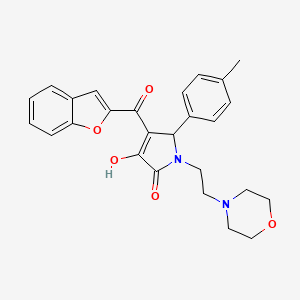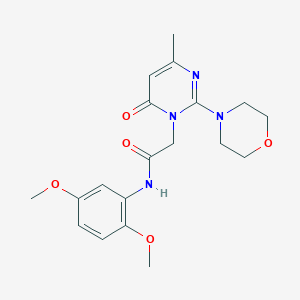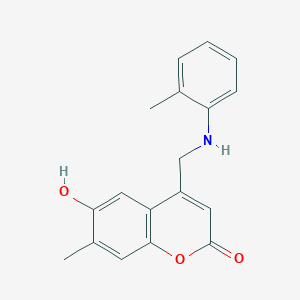
6-hydroxy-7-methyl-4-((o-tolylamino)methyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-7-methyl-4-((o-tolylamino)methyl)-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential pharmacological applications due to its unique chemical properties.
Applications De Recherche Scientifique
Synthesis and Biological Screening
The compound 6-hydroxy-7-methyl-4-((o-tolylamino)methyl)-2H-chromen-2-one and its derivatives have been synthesized to explore biological activities such as cytotoxicity, antibacterial, and antifungal properties. Studies show that certain derivatives demonstrate significant cytotoxic activity and a broad spectrum of antibacterial activities against various strains. For example, specific compounds have shown potent cytotoxic agents, while others exhibit high antibacterial and antifungal activities, including activity against Candida albicans. These compounds also display promising antioxidant properties, indicating potential therapeutic applications (Khan et al., 2003), (Khan et al., 2004).
Antimicrobial Assessment
The compound's derivatives have been assessed for their antimicrobial efficacy. The synthesis process often involves microwave assistance and conventional chemical synthesis processes. The newly synthesized compounds have shown remarkable antimicrobial activity against different classes of bacteria and fungi, suggesting potential for pharmaceutical development (El Azab et al., 2014).
Material Science and Chemical Properties
Structural Analysis
The compound's derivatives have been subjected to thorough structural analysis, including crystal structure determination. Such studies are fundamental for understanding the material properties and potential applications in various fields, including electronics, optics, and pharmaceuticals. For instance, the crystal structure and physico-chemical properties of certain derivatives have been studied, providing insight into their stability, solubility, and reactivity (Manolov et al., 2008), (Manolov et al., 2012).
Photophysical Properties
The photophysical properties of coumarin derivatives, including those of this compound, have been a subject of interest due to their potential applications in dye-sensitized solar cells, optical materials, and fluorescent probes. Investigations into the fluorescence behavior and interaction with metals have provided valuable data, suggesting these compounds can be used in a variety of applications ranging from environmental sensing to medicinal chemistry (Ranjith et al., 2010), (Gad et al., 2020).
Mécanisme D'action
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely among different coumarin compounds. Factors such as the compound’s solubility, stability, and the presence of functional groups can influence its pharmacokinetic properties .
The action of coumarin compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, potentially influencing its bioavailability and efficacy .
Analyse Biochimique
Biochemical Properties
6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit myeloperoxidase activity, an enzyme involved in inflammatory responses . Additionally, this compound can reduce the levels of interleukin-6 (IL-6), a cytokine that plays a role in inflammation and immune responses . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
The effects of 6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound exhibits neuroprotective properties by mitigating oxidative stress in neuronal cells . It also affects the expression of genes involved in inflammatory responses, thereby modulating the cellular environment to reduce inflammation .
Molecular Mechanism
At the molecular level, 6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For instance, the compound’s interaction with myeloperoxidase leads to the inhibition of this enzyme, reducing the production of reactive oxygen species (ROS) and subsequent oxidative stress . Additionally, it modulates gene expression by interacting with transcription factors and signaling molecules involved in inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one have been studied over time. The compound demonstrates stability under various conditions, maintaining its biochemical activity for extended periods . It is subject to degradation under certain conditions, which can affect its long-term efficacy.
Dosage Effects in Animal Models
The effects of 6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one vary with different dosages in animal models. At lower doses, the compound exhibits beneficial anti-inflammatory and neuroprotective effects without significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the compound’s overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, 6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its affinity for different tissues, leading to varying concentrations in different organs . This distribution pattern can impact its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 6-hydroxy-7-methyl-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one is critical for its activity. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action within the cell . This precise localization is essential for the compound’s efficacy in modulating cellular processes.
Propriétés
IUPAC Name |
6-hydroxy-7-methyl-4-[(2-methylanilino)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-11-5-3-4-6-15(11)19-10-13-8-18(21)22-17-7-12(2)16(20)9-14(13)17/h3-9,19-20H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQJKWHWXTYJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC(=O)OC3=C2C=C(C(=C3)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
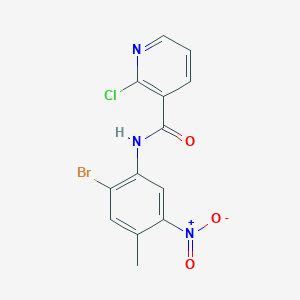
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2636723.png)
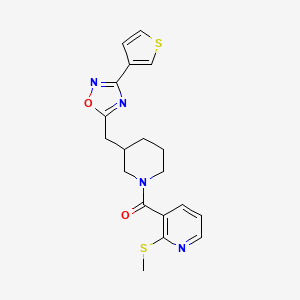
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B2636728.png)
![N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2636730.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2636732.png)
methanone](/img/structure/B2636733.png)
